2-(Benzylamino)-5-nitrobenzoic acid
Overview
Description
“2-(Benzylamino)-5-nitrobenzoic acid” is a complex organic compound that likely contains a benzylamine component . Benzylamine is an organic chemical compound with the condensed structural formula C6H5CH2NH2. It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 .
Synthesis Analysis
The synthesis of “2-(Benzylamino)-5-nitrobenzoic acid” could potentially involve several steps and methods . For instance, benzylamine can be produced by several methods, the main industrial route being the reaction of benzyl chloride and ammonia . It is also produced by the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel .Molecular Structure Analysis
The molecular structure of “2-(Benzylamino)-5-nitrobenzoic acid” would likely be complex, given the presence of benzylamine and benzoic acid components . Benzylamine has a condensed structural formula of C6H5CH2NH2 and consists of a benzyl group (C6H5CH2) attached to an amine functional group (NH2) .Chemical Reactions Analysis
The chemical reactions involving “2-(Benzylamino)-5-nitrobenzoic acid” could be diverse, depending on the specific conditions and reactants involved . For instance, benzylamines can undergo various reactions, including those involving aldehydes and ketones .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Benzylamino)-5-nitrobenzoic acid” would likely reflect the properties of its components, such as benzylamine and benzoic acid . For example, benzylamine is a colorless water-soluble liquid , and benzoic acid is soluble in water .Scientific Research Applications
Biochemical Applications : A study explored the use of a water-soluble aromatic disulfide, similar to 2-(Benzylamino)-5-nitrobenzoic acid, for determining sulfhydryl groups in biological materials, suggesting its potential in biochemical research (Ellman, 1959).
Photoaffinity Labeling in Biological Research : The synthesis and characterization of a photoaffinity analog of 5-nitro-2-(3-phenylpropylamino)-benzoic acid were reported. This compound could be used for studying chloride channels in red blood cell membranes and epithelial cells, indicating its utility in cellular and molecular biology research (Branchini, Murtiashaw, & Egan, 1991).
Solid-Phase Synthesis of Heterocyclic Compounds : A study described the use of 4-Chloro-2-fluoro-5-nitrobenzoic acid, structurally related to 2-(Benzylamino)-5-nitrobenzoic acid, as a multireactive building block in the solid-phase synthesis of various nitrogenous heterocycles. This demonstrates its potential in synthetic chemistry, particularly in drug discovery (Křupková et al., 2013).
Solid-Phase Synthesis in Medicinal Chemistry : The use of resin-bound nitrobenzoic acid derivatives in the solid-phase synthesis of benzimidazoles was explored. This research shows the compound's application in developing medicinal compounds (Kilburn, Lau, & Jones, 2000).
Intermediate in Dye Synthesis : 2-Amino-5-nitrobenzoic acid, related to 2-(Benzylamino)-5-nitrobenzoic acid, was studied as a versatile intermediate in dye synthesis. This highlights its role in industrial applications, specifically in the development of colorants and dyes (Zhang, 2012).
Crystal Engineering and Antiviral Applications : A study on 2-Chloro-4-nitrobenzoic acid, structurally similar to 2-(Benzylamino)-5-nitrobenzoic acid, investigated its use in crystal engineering and as an antiviral agent, specifically for HIV treatment (Oruganti et al., 2017).
Safety And Hazards
properties
IUPAC Name |
2-(benzylamino)-5-nitrobenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c17-14(18)12-8-11(16(19)20)6-7-13(12)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJGCQAEHPDHCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylamino)-5-nitrobenzoic acid |
Synthesis routes and methods
Procedure details
Citations
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